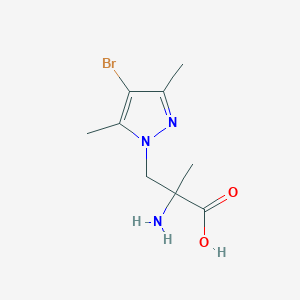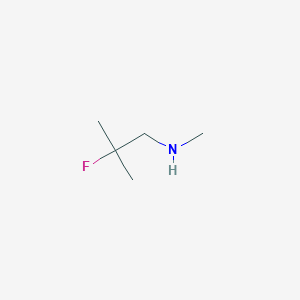
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of bromine atoms and a hydroxy group attached to a phenyl ring, along with a methylpropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one can be synthesized through the bromination of 4-hydroxypropiophenone. The reaction typically involves the use of bromine in acetic acid as the brominating agent. The reaction conditions include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding hydroxyphenyl derivative.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 1-(3,5-dibromo-4-oxophenyl)-2-methylpropan-1-one.
Reduction: Formation of 1-(4-hydroxyphenyl)-2-methylpropan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxy group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of methylpropanone.
1-(3,5-Dibromo-4-hydroxyphenyl)-5-bromodihydrouracil: Contains additional bromine and uracil groups.
2-(3,5-Dibromo-4-hydroxyphenyl)imidazo[4,5-f][1,10]phenanthrolinoruthenium(II) complexes: Complexes with ruthenium, exhibiting different properties and applications.
Uniqueness
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one is unique due to its specific combination of bromine atoms, hydroxy group, and methylpropanone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10Br2O2 |
|---|---|
Molekulargewicht |
321.99 g/mol |
IUPAC-Name |
1-(3,5-dibromo-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Br2O2/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,14H,1-2H3 |
InChI-Schlüssel |
MXKAUTQMCIAZOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=CC(=C(C(=C1)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Cyclopentyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15239218.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminocyclopropanecarboxylate](/img/structure/B15239226.png)

![4-Methyl-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B15239239.png)


![2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239257.png)
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15239260.png)

![5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239269.png)



